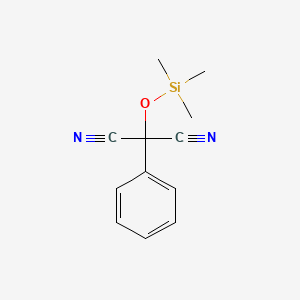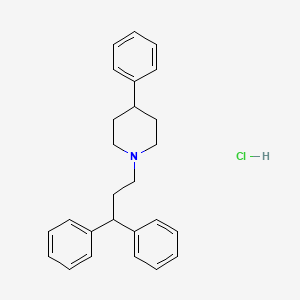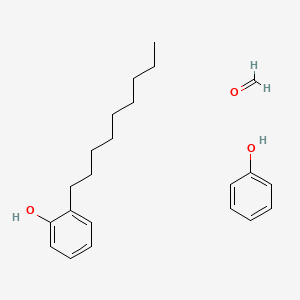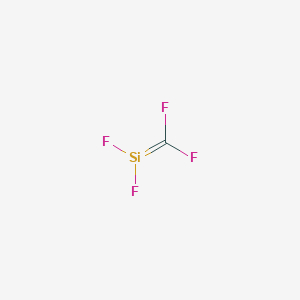
Cyclohexanone, 2-(3-hydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2-(3-hydroxyphenyl)- is an organic compound that belongs to the class of cyclic ketones It is characterized by a cyclohexanone ring substituted with a hydroxyphenyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(3-hydroxyphenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of phenol with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.
Industrial Production Methods
Industrial production of Cyclohexanone, 2-(3-hydroxyphenyl)- often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity Cyclohexanone, 2-(3-hydroxyphenyl)-.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 2-(3-hydroxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The ketone group in the cyclohexanone ring can be reduced to form a secondary alcohol.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid, sulfuric acid, and halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the ketone group can produce a secondary alcohol.
Applications De Recherche Scientifique
Cyclohexanone, 2-(3-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: Cyclohexanone, 2-(3-hydroxyphenyl)- is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Cyclohexanone, 2-(3-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ketone group in the cyclohexanone ring can undergo nucleophilic addition reactions, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Cyclohexanone, 2-(3-hydroxyphenyl)- can be compared with other similar compounds, such as:
Cyclohexanone: A simple cyclic ketone without the hydroxyphenyl substitution.
Phenol: A simple aromatic compound with a hydroxy group.
2-Hydroxyacetophenone: A compound with a similar structure but with an acetophenone instead of a cyclohexanone ring.
The uniqueness of Cyclohexanone, 2-(3-hydroxyphenyl)- lies in its combination of a cyclohexanone ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
41179-12-8 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-(3-hydroxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H14O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11,13H,1-2,6-7H2 |
Clé InChI |
VBYAOSBCIXCHER-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)
![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)



![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)




![N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14660176.png)

![(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B14660182.png)
